molecular formula C13H9ClN2O2 B2836605 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester CAS No. 403841-76-9

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester

Cat. No.: B2836605
CAS No.: 403841-76-9
M. Wt: 260.68
InChI Key: LNLHDJRQDXYJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester (CAS: 403841-76-9, molecular formula: C₁₃H₉ClN₂O₂) is a quinoline derivative with a chlorine atom at position 4, a cyano group at position 6, and an ethoxycarbonyl moiety at position 3 . Its molecular weight is 260.68 g/mol, and it is widely utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its reactive functional groups (cyano, chloro, and ester) . The compound’s structure enables versatile chemical modifications, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

ethyl 4-chloro-6-cyanoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-4-3-8(6-15)5-9(11)12(10)14/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLHDJRQDXYJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with cyanogen bromide in the presence of a base to introduce the cyano group at the 6-position. This is followed by esterification with ethanol to form the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-amino-6-cyanoquinoline-3-carboxylic acid ethyl ester or 4-thio-6-cyanoquinoline-3-carboxylic acid ethyl ester.

    Reduction: Formation of 4-chloro-6-aminoquinoline-3-carboxylic acid ethyl ester.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

Anticancer Properties

The compound has been identified as a potential anti-cancer agent due to its ability to inhibit the activity of protein tyrosine kinases (PTKs). These enzymes play a critical role in cell signaling pathways that regulate cell growth and division. Abnormal activation of PTKs is often implicated in cancer progression. Studies have shown that 4-chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester can inhibit specific PTKs associated with various cancers, including breast and ovarian cancers linked to the erbB-2 oncogene .

Treatment of Polycystic Kidney Disease

In addition to its anticancer properties, this compound is also being investigated for its potential in treating polycystic kidney disease (PKD). The inhibition of PTKs can help regulate cell proliferation and mitigate the effects of this genetic disorder, which is characterized by the formation of cysts in the kidneys .

Inhibition Studies

Research has demonstrated the efficacy of this compound in preclinical models. For instance, studies involving human cancer cell lines have shown that treatment with this compound resulted in significant reductions in cell viability and proliferation rates, indicating its potential as a therapeutic agent .

Clinical Implications

While most studies are currently at the preclinical stage, the promising results suggest that further clinical trials could validate its effectiveness in humans. The focus on PTK inhibition aligns with current trends in targeted cancer therapies, where specificity can lead to fewer side effects compared to traditional chemotherapy .

Summary of Applications

ApplicationDescription
Anticancer AgentInhibits protein tyrosine kinases associated with various cancers (e.g., breast, ovarian)
Treatment for Polycystic Kidney DiseaseRegulates cell proliferation related to cyst formation
Mechanism of ActionInhibits receptor tyrosine kinases (e.g., EGF-R, ECK) to prevent uncontrolled cell growth

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The quinoline ring system can interact with various biological macromolecules, affecting their function and activity. The presence of the chloro and cyano groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives share a common heterocyclic core but differ in substituent patterns, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 4-chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester with six structurally related compounds.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Applications References
4-Chloro-6-cyanoquinoline-3-carboxylate 403841-76-9 C₁₃H₉ClN₂O₂ Cl (4), CN (6) 260.68 Cyano, chloro, ester Pharmaceutical intermediate
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate 22609-01-4 C₁₉H₁₆ClNO₂ Cl (6), CH₃ (2), Ph (4) 325.79 Chloro, methyl, phenyl, ester Synthetic intermediate
Ethyl 4-chloro-6-isopropylquinoline-3-carboxylate 131548-99-7 C₁₆H₁₆ClNO₂ Cl (4), iPr (6) 289.76 Chloro, isopropyl, ester Not reported
6-Ethyl-4-hydroxyquinoline-3-carboxylate 85418-73-1 C₁₄H₁₅NO₃ C₂H₅ (6), OH (4) 245.27 Hydroxy, ethyl, ester Lipid behavior studies
Ethyl 6-chloroquinoline-3-carboxylate 1017414-83-3 C₁₂H₁₀ClNO₂ Cl (6) 235.67 Chloro, ester Synthetic intermediate
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 79607-22-0 C₁₂H₁₀ClNO₃ Cl (6), oxo (4) 251.67 Oxo, chloro, ester Not reported
Ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate 1242260-65-6 C₁₂H₁₀Cl₂N₂O₂ NH₂ (4), Cl (7,8) 285.13 Amino, dichloro, ester Antimalarial candidate

Key Differences and Implications

Substituent Effects on Reactivity
  • Electron-Withdrawing Groups (EWGs): The cyano group at position 6 in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, ethyl or isopropyl substituents (e.g., 6-ethyl or 6-isopropyl analogs) introduce steric hindrance and electron-donating effects, reducing NAS reactivity .
  • Chlorine Position:
    Chlorine at position 4 (target compound) vs. position 6 (CAS 1017414-83-3) alters electronic distribution. Position 4 chlorine directs electrophilic attacks to position 2 or 8, whereas position 6 chlorine influences reactivity at position 5 .
Physicochemical Properties
  • Solubility: The polar cyano group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like 6-isopropyl or 4-phenyl derivatives .
  • Melting Points:
    While specific data for the target compound is unavailable, analogs with hydroxyl or oxo groups (e.g., 85418-73-1, 79607-22-0) exhibit higher melting points due to hydrogen bonding .
Pharmacological Relevance
  • Prodrug Design: The ester moiety in the target compound and analogs (e.g., 79607-22-0) can undergo hydrolysis in vivo to generate active carboxylic acids, a strategy used in prodrug development .

Biological Activity

4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester (CAS No. 403841-76-9) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring with a chloro and cyano substituent, which are known to enhance biological activity. The molecular formula is C12H10ClN2O2, and its structure can be represented as follows:

C12H10ClN2O2\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_2\text{O}_2

The biological activity of this compound primarily involves inhibition of specific protein kinases. Research indicates that compounds with similar structures often target growth factor receptor protein tyrosine kinases (PTKs), which are implicated in various cancers and diseases characterized by uncontrolled cell growth . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, in vitro studies reported an IC50 value indicating effective inhibition at low micromolar concentrations .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens, although specific data on minimum inhibitory concentrations (MIC) is still needed for comprehensive understanding .

Other Biological Activities

Research also points towards potential anti-inflammatory and antiviral activities associated with this compound. These activities are linked to its ability to modulate various biochemical pathways involved in inflammation and viral replication .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of growth in cancer cell lines
AntimicrobialPotential antibacterial effects
Anti-inflammatoryModulation of inflammatory pathways
AntiviralPossible effects on viral replication

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis and inhibit cell cycle progression, demonstrating its potential as a therapeutic agent for breast cancer treatment.
  • Antimicrobial Evaluation : In vitro tests using the disc diffusion method showed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. A general approach involves:

Cyano group introduction : Nitrile substitution at the 6-position using KCN or CuCN under reflux conditions.

Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) at the 4-position.

Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC.

Key intermediates are characterized using:

  • NMR : To confirm substitution patterns (e.g., δ 8.5–9.0 ppm for quinoline protons) .
  • Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR, while the quinoline carbonyl resonates at ~165 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • High-Resolution MS (HRMS) : Validates molecular formula (e.g., C₁₃H₁₀ClN₂O₂ requires m/z 277.0378) .

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer: The quinoline core and reactive groups (chloro, cyano) enable diverse derivatization:

  • Antimicrobial agents : The chloro group facilitates nucleophilic substitution with amines or thiols to generate analogs .
  • Kinase inhibitors : The cyano group can be reduced to an amine for hydrogen bonding in active sites .
  • Fluorescent probes : The aromatic system is modified with electron-donating/withdrawing groups for optical tuning .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer: Yield optimization strategies include:

  • Temperature control : Chlorination at 80–100°C minimizes side products (e.g., over-chlorination) .
  • Catalyst screening : CuI or Pd catalysts improve cyano substitution efficiency .
  • Solvent selection : Dipolar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Workup protocols : Silica gel chromatography (20% EtOAc/hexane) removes unreacted starting materials .

Data Contradiction Note : Some studies report lower yields (~60%) when using FeCl₃ for chlorination versus PCl₅ (~75%) due to competing side reactions .

Q. How do structural modifications at the 3-carboxylate position affect biological activity?

Methodological Answer: Replacing the ethyl ester with other groups alters pharmacokinetics and target binding:

  • Amide derivatives : Synthesized via acid chloride intermediates (SOCl₂, then amine coupling) show enhanced solubility and antimicrobial activity .
  • Free carboxylic acid : Hydrolysis (NaOH/MeOH) increases polarity, improving renal clearance but reducing cell permeability .
  • Prodrug esters : Branched esters (e.g., isopropyl) prolong half-life in vivo .

Q. Table 1: Biological Activity of Derivatives

DerivativeIC₅₀ (µM)TargetReference
Ethyl ester (parent)>100E. coli
Benzylamide12.5S. aureus
Free carboxylic acid45.3COX-2 enzyme

Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Purity validation : HPLC-MS identifies impurities (e.g., dechlorinated byproducts) that may skew results .
  • Computational modeling : Molecular docking (AutoDock Vina) clarifies structure-activity relationships (SAR) for conflicting data .

Q. How can regioselectivity challenges during quinoline functionalization be addressed?

Methodological Answer:

  • Directing groups : Use –OMe or –NO₂ groups to steer electrophilic substitution to specific positions .
  • Microwave synthesis : Enhances regioselectivity in cyano substitution by reducing reaction time .
  • Protection/deprotection : Temporarily block reactive sites (e.g., Boc for amines) to prevent undesired reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.